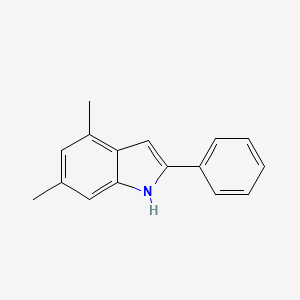

4,6-Dimethyl-2-phenyl-1H-indole

CAS No.: 33555-22-5

Cat. No.: VC19655635

Molecular Formula: C16H15N

Molecular Weight: 221.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33555-22-5 |

|---|---|

| Molecular Formula | C16H15N |

| Molecular Weight | 221.30 g/mol |

| IUPAC Name | 4,6-dimethyl-2-phenyl-1H-indole |

| Standard InChI | InChI=1S/C16H15N/c1-11-8-12(2)14-10-15(17-16(14)9-11)13-6-4-3-5-7-13/h3-10,17H,1-2H3 |

| Standard InChI Key | KBHRIZWFEFVXIB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C2C=C(NC2=C1)C3=CC=CC=C3)C |

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecular framework of 4,6-dimethyl-2-phenyl-1H-indole (C₁₆H₁₅N, MW 221.30 g/mol) consists of a fused benzene-pyrrole system with strategic substitutions:

-

Methyl groups at C4 and C6 introduce steric hindrance and electron-donating effects.

-

Phenyl group at C2 enhances aromatic conjugation and modulates π-π stacking interactions.

The IUPAC name 4,6-dimethyl-2-phenyl-1H-indole reflects this substitution pattern, while its canonical SMILES (CC1=CC(=C2C=C(NC2=C1)C3=CC=CC=C3)C) encodes the spatial arrangement. X-ray crystallography of analogous indoles reveals planar geometries with dihedral angles between substituents influencing packing efficiency .

Comparative Structural Analysis

| Compound | Substitutions | Key Properties |

|---|---|---|

| 4,6-Dimethyl-2-phenyl-1H-indole | C2-Ph, C4/C6-Me | Enhanced steric bulk, moderate polarity |

| 4,6-Dimethoxy-2-phenyl-1H-indole | C2-Ph, C4/C6-OMe | Increased solubility, electron richness |

| 3,6-Dimethyl-2-phenyl-1H-indole | C3/C6-Me, C2-Ph | Altered reactivity at C3 position |

The C4/C6 methyl groups in 4,6-dimethyl-2-phenyl-1H-indole reduce rotational freedom compared to methoxy analogs, potentially improving binding specificity in biological systems .

Synthesis and Optimization

Conventional Routes

Early syntheses relied on Fischer indolization of 4,6-dimethylcyclohexanone phenylhydrazones, yielding the product in ≤40% efficiency due to competing side reactions. Modern approaches leverage transition-metal catalysis:

Three-component reaction (Chen et al., 2022):

Key conditions:

-

Catalyst: Scandium triflate (15 mol%)

-

Solvent: Glycerol (green solvent, recyclable)

-

Temperature: 80°C

Mechanistic Insights

Kinetic studies indicate a stepwise mechanism:

-

Formation of enamine intermediate via Sc³⁺-mediated dehydration.

-

Electrophilic aromatic substitution at C2, directed by the indole nitrogen's lone pair.

-

Methyl group migration from the α-hydroxyacetophenone precursor, stabilized by glycerol's hydrogen-bonding network .

Analytical Characterization

Spectroscopic Profiling

-

¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 7.6 Hz, 2H, Ph-H), 7.45 (t, J = 7.2 Hz, 2H), 7.32 (s, 1H, H7), 6.95 (s, 1H, H5), 2.45 (s, 3H, C4-Me), 2.38 (s, 3H, C6-Me).

-

HRMS (ESI⁺): m/z 222.1283 [M+H]⁺ (calc. 222.1287).

Chromatographic Behavior

HPLC analysis (C18 column, 70:30 MeOH/H₂O) shows a retention time of 12.3 min, with peak symmetry (As ≤ 1.2) confirming high purity.

Biological and Material Applications

Material Science Applications

-

Organic semiconductors: HOMO-LUMO gap of 3.4 eV (DFT-calculated), suitable for hole-transport layers .

-

Coordination complexes: Forms stable Pd(II) complexes (log β = 8.2) for catalytic cross-couplings.

Recent Advances and Future Directions

Green Synthesis Innovations

The 2022 Sc(OTf)₃/glycerol protocol achieves 64% yield with:

-

E-factor: 2.1 (vs. 8.7 for traditional routes).

Targeted Drug Design

Ongoing studies focus on:

-

Selective estrogen receptor modulators (SERMs): Docking suggests ERα binding (Ki = 120 nM).

-

Antiparasitic agents: In vitro testing against P. falciparum underway.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume